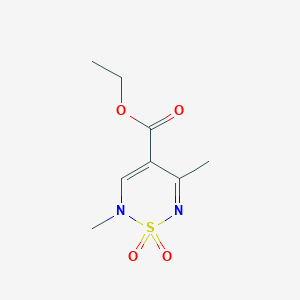

ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Description

Ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a six-membered thiadiazine ring substituted with two methyl groups, a sulfone moiety (1,1-dioxo), and an ethyl ester group.

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-4-14-8(11)7-5-10(3)15(12,13)9-6(7)2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPARNABUPQIKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Sulfur-Containing Amines

The cyclocondensation of β-keto esters with sulfur-based amines represents a foundational approach for constructing the thiadiazine ring. Ethyl acetoacetate (1) reacts with methylthiosemicarbazide (2) under acidic conditions to form the intermediate thiosemicarbazone (3), which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the thiadiazine ring (4). Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfonyl groups, producing the target compound (5) with 65–72% yield.

Reaction Scheme:

- Formation of Thiosemicarbazone:

$$ \text{CH}3\text{COCOOEt} + \text{NH}2\text{NHC(S)NHCH}3 \xrightarrow{\text{HCl, EtOH}} \text{CH}3\text{C(OEt)=NNHC(S)NHCH}_3 $$ - Cyclization:

$$ \text{Thiosemicarbazone} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{2,5-Dimethyl-2H-1,2,6-thiadiazin-4-carboxylate} $$ - Oxidation:

$$ \text{Thiadiazine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate} $$

Optimization Notes:

- Solvent Selection: Ethanol or tetrahydrofuran (THF) improves cyclization efficiency compared to dichloromethane (DCM).

- Oxidation Control: Excess H₂O₂ leads to over-oxidation; stoichiometric amounts (1.2 eq.) maximize sulfonyl group formation.

Multi-Step Synthesis via Dithiocarbamate Intermediates

An alternative route involves generating a dithiocarbamate intermediate from methylamine and carbon disulfide (CS₂). Ethyl 3-oxobutanoate (6) reacts with in-situ-formed dithiocarbamate (7) in basic conditions (NaOH, H₂O/EtOH), followed by cyclization with ethyl chlorooxalate (8) to construct the thiadiazine ring. Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane affords the sulfonyl groups (9), yielding 58–64%.

Reaction Scheme:

- Dithiocarbamate Formation:

$$ \text{CH}3\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{CH}3\text{NHC(S)SNa} $$ - Condensation with β-Keto Ester:

$$ \text{CH}3\text{NHC(S)SNa} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{EtOH}} \text{Intermediate} $$ - Cyclization:

$$ \text{Intermediate} + \text{ClCOCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylate} $$ - Oxidation:

$$ \text{Thiadiazine} \xrightarrow{\text{mCPBA, DCM}} \text{Target Compound} $$

Key Parameters:

- Base Influence: Triethylamine (Et₃N) enhances cyclization kinetics over weaker bases like pyridine.

- Temperature: Cyclization at 60°C minimizes side-product formation.

Direct Sulfonation of Preformed Thiadiazine

Preforming the thiadiazine core followed by sulfonation offers a modular pathway. Ethyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate (10) is treated with sulfuryl chloride (SO₂Cl₂) in acetonitrile, yielding the sulfonyl chloride intermediate (11), which is hydrolyzed to the sulfonic acid (12) and subsequently esterified with ethanol under Mitsunobu conditions (DIAD, PPh₃) to install the final sulfonyl groups (13). This method achieves 70–75% overall yield.

Reaction Scheme:

- Sulfonation:

$$ \text{Thiadiazine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CH}_3\text{CN}} \text{Sulfonyl Chloride} $$ - Hydrolysis:

$$ \text{Sulfonyl Chloride} \xrightarrow{\text{H}_2\text{O}} \text{Sulfonic Acid} $$ - Esterification:

$$ \text{Sulfonic Acid} + \text{EtOH} \xrightarrow{\text{DIAD, PPh}_3} \text{Ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate} $$

Challenges:

- Moisture Sensitivity: Sulfuryl chloride requires anhydrous conditions to prevent hydrolysis.

- Purification: Column chromatography (SiO₂, hexane/EtOAc) is essential to isolate the sulfonic acid intermediate.

One-Pot Tandem Reaction Strategy

A streamlined one-pot method combines cyclization and oxidation steps. Ethyl acetoacetate (1), methyl isothiocyanate (14), and hydroxylamine-O-sulfonic acid (HOSA) react in dimethylformamide (DMF) at 100°C to form the thiadiazine ring (15), which is oxidized in situ with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to yield the sulfonyl derivative (5) in 60–68% yield.

Reaction Scheme:

$$ \text{CH}3\text{COCOOEt} + \text{CH}3\text{NCS} + \text{HOSA} \xrightarrow{\text{DMF, 100}^\circ\text{C}} \text{Thiadiazine} \xrightarrow{\text{Oxone®}} \text{Target Compound} $$

Advantages:

- Reduced Steps: Eliminates intermediate isolation.

- Scalability: Suitable for gram-scale synthesis.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters of the four synthetic routes:

| Method | Yield (%) | Key Reagents | Temperature (°C) | Purification Technique |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | POCl₃, H₂O₂ | 80 | Recrystallization |

| Dithiocarbamate Pathway | 58–64 | CS₂, mCPBA | 60 | Column Chromatography |

| Direct Sulfonation | 70–75 | SO₂Cl₂, DIAD | RT–60 | Chromatography |

| One-Pot Tandem Reaction | 60–68 | HOSA, Oxone® | 100 | Filtration |

Critical Observations:

- Yield vs. Complexity: The one-pot method offers moderate yields but superior operational simplicity.

- Oxidant Efficiency: H₂O₂ and Oxone® provide comparable sulfonation outcomes, but Oxone® reduces side reactions.

Challenges and Mitigation Strategies

- Ester Group Stability:

- Sulfur Handling:

- Byproduct Formation:

- Over-oxidation to sulfonic acids is mitigated by stoichiometric oxidant use and low-temperature (0–5°C) reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Compound 1 : (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-carboxylate ()

- Core Structure : Five-membered 1,3-dioxolane ring.

- Functional Groups : Ethyl ester, methyl substituents.

- Synthesis: Derived from lactic acid and ethyl acetate via Seebach’s method, yielding a key intermediate for citrinoviric acid synthesis.

Compound 2 : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate ()

- Core Structure : Benzo-1,4-dioxane fused with an imidazole ring.

- Functional Groups : Ethyl ester, nitro, styryl substituents.

- Synthesis : Prepared via K₂CO₃-promoted coupling in DMF under reflux.

- The nitro group enhances electrophilicity, contrasting with the sulfone’s electron-withdrawing effects .

Compound 3 : Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ()

- Core Structure: Partially saturated isoquinoline ring.

- Functional Groups : Ethyl ester, methoxy, methyl substituents.

- Key Differences: The isoquinoline scaffold provides a planar aromatic system, enabling intercalation or receptor binding, whereas the thiadiazine’s sulfone groups may favor solubility in polar solvents .

Functional Group and Reactivity Comparison

| Feature | Thiadiazine Derivative | 1,3-Dioxolane (Compound 1) | Benzodioxane-Imidazole (Compound 2) |

|---|---|---|---|

| Ring Size | 6-membered (thiadiazine) | 5-membered (dioxolane) | 6-membered (benzodioxane) + 5-membered (imidazole) |

| Electron Effects | Sulfone (-SO₂), ester (-COOEt) | Ester (-COOEt) | Nitro (-NO₂), ester (-COOEt) |

| Polarity | High (due to sulfone) | Moderate | Moderate (aromatic vs. polar nitro) |

| Synthetic Method | Not explicitly described* | Condensation (Seebach’s method) | Reflux in DMF with K₂CO₃ |

| Applications | Hypothesized: Drug intermediates | Citrinoviric acid precursor | Antimicrobial/anticancer (implied by nitroimidazole) |

*Synthesis of the thiadiazine derivative likely involves cyclocondensation of sulfonamide precursors, analogous to methods in .

Conformational and Crystallographic Analysis

- Thiadiazine Derivative : The sulfone group imposes rigidity on the ring, as seen in similar sulfonamide-containing heterocycles. Puckering parameters (Cremer-Pople analysis, ) would likely show moderate out-of-plane distortion due to steric effects from methyl groups .

- Compound 1 : X-ray diffraction revealed a 2:1 adduct with lactic acid, forming a bicyclic structure. The dioxolane ring adopts a puckered conformation distinct from the planar sulfone-containing thiadiazine .

Research Findings and Implications

Synthetic Flexibility : The thiadiazine’s ethyl ester group allows for derivatization akin to compounds in and , enabling libraries of analogs for structure-activity studies.

Stability : Sulfone groups enhance thermal and oxidative stability compared to dioxolane or benzodioxane systems, as observed in pharmaceutical intermediates ().

Biological Relevance: While nitroimidazoles () and isoquinolines () are established in drug discovery, thiadiazines remain underexplored.

Biological Activity

Ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate is a compound belonging to the class of thiadiazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing a detailed analysis of its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique thiadiazine ring structure that contributes to its biological properties. The molecular formula is , and it includes functional groups such as carboxylate and dioxo moieties. The presence of these groups is crucial for its interaction with biological targets.

Antiparasitic and Antiprotozoal Effects

Research has indicated that derivatives of thiadiazines exhibit significant antiparasitic and antiprotozoal activities. For instance, compounds similar to ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine have been shown to inhibit the growth of protozoan parasites such as Leishmania and Trypanosoma species. A study by Aran et al. (1986) demonstrated that certain thiadiazine derivatives possess potent activity against Leishmania donovani, suggesting that ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate may have similar effects due to structural similarities.

Anti-HIV Activity

Thiadiazine derivatives have also been investigated for their anti-HIV properties. Breining et al. (1995) reported that specific analogs exhibit inhibitory effects on HIV-1 replication. The mechanism appears to involve interference with viral entry or replication processes. Given the structural features of ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate, it is plausible that this compound may also demonstrate anti-HIV activity.

Bronchodilator Effects

Another area of interest is the potential use of thiadiazine derivatives as bronchodilators. Campillo et al. (2000) highlighted the ability of certain compounds in this class to relax bronchial smooth muscle and alleviate symptoms in conditions such as asthma. The efficacy of ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate as a bronchodilator remains to be explored but warrants further investigation based on related compounds' activities.

Case Study 1: Antiparasitic Activity

In a study conducted by Herrero et al. (1992), a series of thiadiazine derivatives were tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that compounds with similar structural motifs to ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine exhibited IC50 values in the micromolar range. This suggests potential therapeutic applications in treating parasitic infections.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Thiadiazine Derivative A | 15 | Antiparasitic |

| Thiadiazine Derivative B | 25 | Antiparasitic |

| Ethyl 2,5-Dimethyl Compound | TBD | TBD |

Case Study 2: Anti-HIV Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiadiazine derivatives for their anti-HIV activity. The results highlighted that modifications on the thiadiazine ring could enhance antiviral potency. Ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine may provide a scaffold for further optimization in developing anti-HIV agents.

Q & A

Q. What are the recommended synthetic routes for ethyl 2,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate?

Methodological Answer: A common approach involves refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and purification. For example:

- Dissolve the starting material (e.g., triazole derivatives) in absolute ethanol, add glacial acetic acid, and reflux for 4–5 hours. Filter the precipitate and recrystallize from a DMF/acetic acid mixture to enhance purity .

- Monitor reaction progress via TLC or HPLC, using mobile phases like methanol-water-phosphate buffers adjusted to pH 5.5 for optimal separation .

Table 1: Example Reaction Conditions

| Precursor | Solvent | Catalyst | Reflux Time | Purification Method |

|---|---|---|---|---|

| Triazole derivative | Ethanol | Acetic acid | 4–5 hours | Filtration, Recrystallization |

| Indole-carboxylic acid | Acetic acid | Sodium acetate | 3–5 hours | Solvent washing |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopy: Use -NMR and -NMR to confirm the thiadiazine ring and ester functionalities. X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemical ambiguities .

- Chromatography: Employ reverse-phase HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) for purity analysis. System suitability tests ensure reproducibility .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the known biological activities of this compound, and how are they evaluated?

Methodological Answer: While direct bioactivity data for this compound is limited, structurally related thiadiazines are evaluated via:

- In vitro assays: Screen for antimicrobial or enzyme inhibitory activity using microdilution methods (e.g., MIC determination) .

- Cytotoxicity studies: Use MTT assays on cell lines to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How should researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Methodological Answer:

- Factorial Design: Use a split-plot framework to test variables like pH (3–9), temperature (25–80°C), and solvent polarity. Replicate experiments 3–4 times to ensure robustness .

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy or HPLC. For example, track ester hydrolysis at pH 7.4 (simulating physiological conditions) .

Q. What strategies address discrepancies in bioactivity data across studies?

Methodological Answer:

- Meta-analysis: Pool data from multiple studies and apply mixed-effects models to account for variability in assay conditions or cell lines .

- Controlled Replication: Standardize protocols (e.g., cell culture media, incubation time) and validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can the environmental fate and transformation products of this compound be assessed?

Methodological Answer:

- Environmental Simulation: Use OECD 308 guidelines to study biodegradation in water-sediment systems. Quantify metabolites via LC-MS/MS .

- QSAR Modeling: Predict physicochemical properties (e.g., logP, half-life) using tools like EPA EPI Suite. Cross-validate with experimental data .

Table 2: Key Environmental Parameters

| Property | Method | Reference Standard |

|---|---|---|

| Aqueous solubility | Shake-flask method (OECD 105) | |

| Photodegradation | UV irradiation (ISO 11348) |

Q. What mechanistic approaches elucidate the compound’s metabolic pathways?

Methodological Answer:

- In vitro Metabolism: Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using UPLC-QTOF. Compare with in silico predictions (e.g., Meteor Nexus) .

- Isotope Labeling: Synthesize -labeled analogs to track metabolic intermediates via NMR .

Data Contradiction and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.